molecular formula C11H9BrN2O2S B599767 N-(5-bromopyridin-3-yl)benzenesulfonamide CAS No. 1084-12-4

N-(5-bromopyridin-3-yl)benzenesulfonamide

Cat. No. B599767
CAS RN: 1084-12-4
M. Wt: 313.169
InChI Key: XLJAZXQDSCVIJT-UHFFFAOYSA-N
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Patent
US08163743B2

Procedure details

5-Bromo-3-pyridinamine (5 g) was dissolved in pyridine (150 ml) and the reaction was cooled to 0° C. in an ice-bath and stirred for 5 min. Benzenesulfonyl chloride (1.86 ml) was added dropwise and the reaction was stirred at 0° C. for 3 hr. Further benzenesulfonyl chloride (1.86 ml) was added and the reaction continued stirring for 1 hr. The reaction was neutralised with 2 M HCl and extracted with DCM (60 ml) then evaporated to dryness. The residue was dissolved in DCM and preadsorbed on fluorosil then purified by column chromatography on silica, eluting with 1-5% MeOH/DCM, to give the title compound (8 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Quantity
1.86 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[N:6][CH:7]=1.[C:9]1([S:15](Cl)(=[O:17])=[O:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.Cl>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][S:15]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:17])=[O:16])[CH:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)N
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.86 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
1.86 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 0° C. for 3 hr
Duration
3 h
STIRRING
Type
STIRRING
Details
the reaction continued stirring for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (60 ml)
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
then purified by column chromatography on silica
WASH
Type
WASH
Details
eluting with 1-5% MeOH/DCM

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C=NC1)NS(=O)(=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.